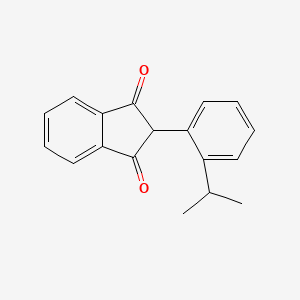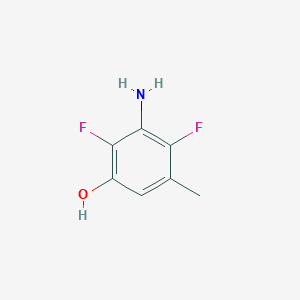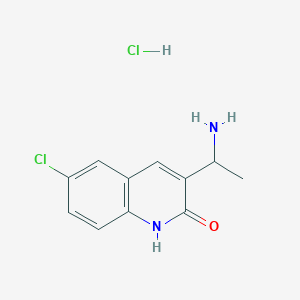![molecular formula C9H3ClF6IN B13691708 2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride is a fluorinated organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical properties, which make it a valuable reagent in synthetic organic chemistry.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with an appropriate iodinated aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It plays a role in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trifluoromethyl and iodinated phenyl groups enhances its reactivity and allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but lacks the iodinated phenyl group.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxy group instead of an iodinated phenyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): A related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and iodinated phenyl groups, which confer distinct reactivity and properties.
Propiedades
Fórmula molecular |
C9H3ClF6IN |
|---|---|
Peso molecular |
401.47 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H3ClF6IN/c10-7(9(14,15)16)18-6-2-1-4(3-5(6)17)8(11,12)13/h1-3H |
Clave InChI |
OAZPCNGJIJCQNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)I)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



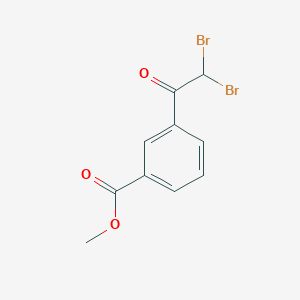
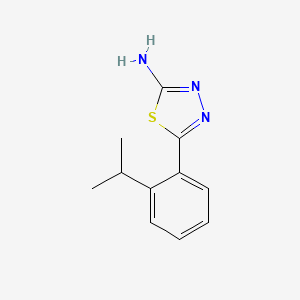
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)
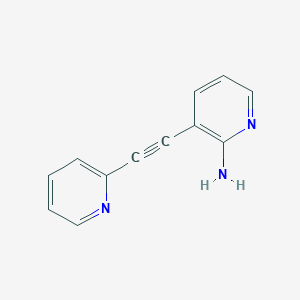
![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)

![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
